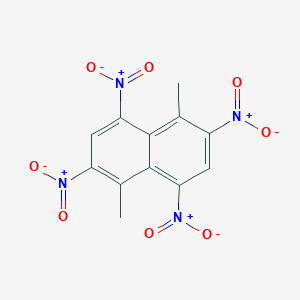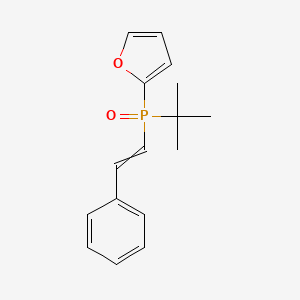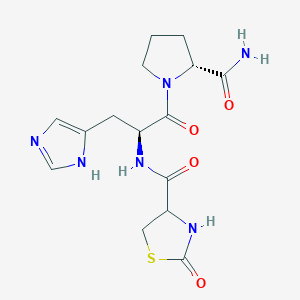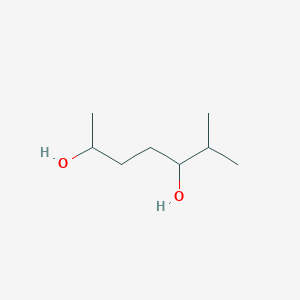
6-Methylheptane-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylheptane-2,5-diol: is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method for synthesizing 6-Methylheptane-2,5-diol involves the reduction of 6-Methylheptane-2,5-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis of Epoxides: Another method involves the hydrolysis of 6-Methylheptane-2,5-epoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and production cost.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 6-Methylheptane-2,5-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: H2 gas with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: 6-Methylheptane-2,5-dione or 6-Methylheptanal.
Reduction: 6-Methylheptane.
Substitution: 6-Methylheptane-2,5-dichloride or 6-Methylheptane-2,5-dibromide.
Applications De Recherche Scientifique
Chemistry: 6-Methylheptane-2,5-diol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules .
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals .
Medicine: The compound’s derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation .
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism by which 6-Methylheptane-2,5-diol exerts its effects depends on its chemical structure and the functional groups present. The hydroxyl groups can participate in hydrogen bonding, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
- 6-Methylheptane-2,4-dione
- 6-Methylheptane-2,5-epoxide
- 6-Methylheptane-2,5-dichloride
- 6-Methylheptane-2,5-dibromide
Comparison: 6-Methylheptane-2,5-diol is unique due to its two hydroxyl groups, which provide it with distinct chemical reactivity compared to its analogs. For example, 6-Methylheptane-2,4-dione lacks the hydroxyl groups and thus has different reactivity and applications. Similarly, the epoxide and halogenated derivatives have different functional groups, leading to varied chemical behavior and uses .
Propriétés
Numéro CAS |
51916-46-2 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
6-methylheptane-2,5-diol |
InChI |
InChI=1S/C8H18O2/c1-6(2)8(10)5-4-7(3)9/h6-10H,4-5H2,1-3H3 |
Clé InChI |
MFBMFHMAWZBOEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


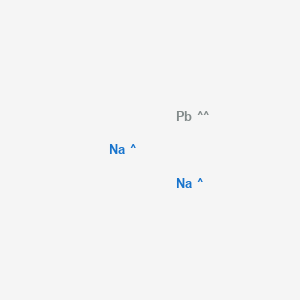
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)
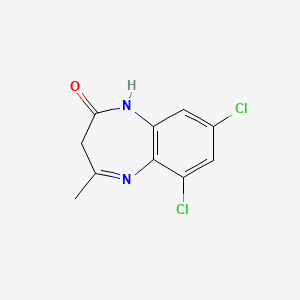
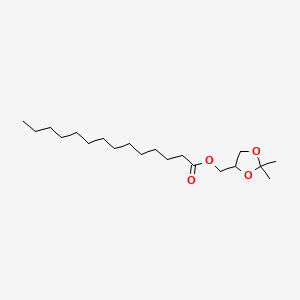



![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
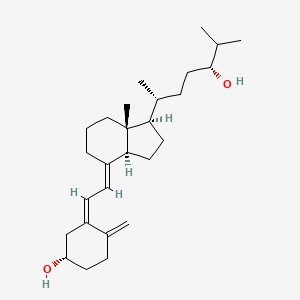
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
